2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol
Overview
Description
2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol is a chemical compound characterized by the presence of trifluoromethyl groups and a methoxy group attached to a benzyl alcohol structure. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol typically involves the introduction of trifluoromethyl groups onto a benzyl alcohol precursor. One common method is the radical trifluoromethylation of a suitable benzyl alcohol derivative. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or heat .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvent, temperature, and pressure conditions are optimized to maximize the efficiency of the trifluoromethylation process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2,4-Bis(trifluoromethyl)-6-methoxybenzaldehyde or 2,4-Bis(trifluoromethyl)-6-methoxybenzoic acid.
Reduction: 2,4-Bis(trifluoromethyl)-6-methoxybenzyl ether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors by increasing hydrophobic interactions and altering the electronic environment of the binding site. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)benzyl alcohol: Lacks the methoxy group, which can affect its reactivity and binding properties.
2,4-Bis(trifluoromethyl)-6-methoxybenzoic acid: Contains a carboxylic acid group instead of an alcohol, leading to different chemical behavior.
2,4-Bis(trifluoromethyl)-6-methoxybenzaldehyde: Contains an aldehyde group, which can undergo different types of reactions compared to the alcohol.
Uniqueness
2,4-Bis(trifluoromethyl)-6-methoxybenzyl alcohol is unique due to the combination of trifluoromethyl and methoxy groups on the benzyl alcohol framework. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-methoxy-4,6-bis(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-3,17H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMNLLQJGUACBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CO)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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